molecular formula C9H16N2O B2528556 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole CAS No. 1856092-89-1

1-ethyl-3-(isopropoxymethyl)-1H-pyrazole

Cat. No.: B2528556
CAS No.: 1856092-89-1
M. Wt: 168.24
InChI Key: UODWQNNHAZUZAV-UHFFFAOYSA-N
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Description

1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . It belongs to the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms and are recognized as potent medicinal scaffolds in scientific research . Pyrazole derivatives are investigated for a wide spectrum of biological activities due to their unique pharmacological properties. The pyrazole nucleus is a structure of high interest in medicinal chemistry and has been incorporated into compounds evaluated for anti-inflammatory, anti-microbial, anti-cancer, and anti-viral activities, among others . Furthermore, substituted pyrazole structures serve as key intermediates in organic synthesis and have been explored in the development of various therapeutics, including inhibitors of specific biological targets like the KDM5 family of histone demethylases . The specific isopropoxymethyl and ethyl substituents on this particular 1H-pyrazole derivative may influence its physicochemical properties, such as lipophilicity, and its potential interactions in biological systems. This product is intended for research and development purposes in a laboratory setting. For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-ethyl-3-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-4-11-6-5-9(10-11)7-12-8(2)3/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODWQNNHAZUZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-3-hydroxymethyl-1H-pyrazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(isopropoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole compounds.

    Substitution: Nucleophilic substitution reactions can occur at the isopropoxymethyl group, where nucleophiles such as amines or thiols replace the isopropoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Reduced pyrazole compounds.

    Substitution: Substituted pyrazole derivatives with new functional groups.

Scientific Research Applications

1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Alkyl and Ether-Substituted Pyrazoles

a) 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole (21)
  • Structure : Ethoxyethyl group at position 1, phenylethynyl at position 3.
  • Properties : The ethoxyethyl substituent enhances solubility in polar solvents compared to the target compound’s isopropoxymethyl group. NMR data (δ 1.05–3.21 ppm) indicate steric effects from the ethoxyethyl chain .
  • Synthesis: Prepared via Sonogashira coupling, highlighting the versatility of palladium-catalyzed reactions for pyrazole functionalization .
b) 1-Ethyl-3-(propan-2-yl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole
  • Structure : Ethyl at position 1, isopropyl at position 3, and a pyrrolidine carbonyl group at position 4.
c) 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
  • Structure : Difluoromethoxy and trifluoromethyl groups.
  • Properties: Fluorinated substituents significantly enhance metabolic stability and lipophilicity compared to the non-fluorinated isopropoxymethyl group in the target compound .

Aromatic and Heteroaromatic-Substituted Pyrazoles

a) 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)
  • Structure : Ethyl group at position 1, phenylpyrazole-methyl-urea at position 3.
  • Properties : The phenyl group introduces π-π stacking interactions, which are absent in the target compound. IR and NMR data (e.g., signals at 7.65 ppm for pyrazole protons) confirm conjugation effects .
b) 3-ARYL-1-PHENYL-1H-PYRAZOLE DERIVATIVES
  • Structure : Aryl groups at position 3 and phenyl at position 1.
  • Activity : Chloro derivatives exhibit enhanced biological activity due to hydrophobic interactions, whereas the target compound’s isopropoxymethyl group may reduce cytotoxicity .
a) 1-(4-Methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole (3)
  • Activity : Demonstrates 70.26% suppression of Plasmodium berghei (anti-malarial) and IC₅₀ = 0.079 µg/mL against Leishmania aethiopica .
  • Comparison : The thienyl and phenyl groups enhance target binding, whereas the isopropoxymethyl group in the target compound may prioritize solubility over potency .
b) Amide Derivatives of 3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic Acids
  • Activity : Analgesic effects comparable to aspirin in acetic acid-induced writhing tests. The pyridazinyl group facilitates receptor interactions, unlike the target compound’s ether substituent .

Key Physicochemical and Structural Differences

Table 1: Comparative Analysis of Selected Pyrazole Derivatives

Compound Substituents (Positions) Key Properties/Activities Reference
Target Compound 1-Ethyl, 3-(isopropoxymethyl) Moderate lipophilicity, ether linkage
1-(1-Ethoxyethyl)-3-(phenylethynyl) 1-Ethoxyethyl, 3-phenylethynyl Enhanced solubility, Sonogashira synthesis
3-ARYL-1-PHENYL Derivatives 3-Aryl, 1-phenyl High bioactivity via π-π interactions
4-(Chloromethyl)-5-(difluoromethoxy) Difluoromethoxy, trifluoromethyl High metabolic stability
Compound 3 (Anti-malarial) Thienyl, phenyl 70.26% parasite suppression

Tautomerism and Conformational Analysis

3(5)-Disubstituted pyrazoles, such as the target compound, often exhibit annular tautomerism. The isopropoxymethyl group at position 3 likely stabilizes the 1H-pyrazole tautomer due to steric and electronic effects, as observed in ester/amide-linked analogs . This contrasts with 3-nitropyrazole derivatives, where electron-withdrawing groups favor tautomeric shifts .

Q & A

Q. What validation protocols are recommended for confirming biological activity claims (e.g., enzyme inhibition) of this compound?

  • In Vitro Assays : Perform dose-response curves (IC₅₀ determination) with positive controls (e.g., staurosporine for kinases).
  • Counter-Screens : Test against related enzymes to assess selectivity.
  • Structural Confirmation : Co-crystallize the compound with the target protein for X-ray diffraction analysis .

Methodological Best Practices

Q. What are the critical parameters for scaling up the synthesis of this compound from milligram to gram quantities?

  • Key Factors :
  • Heat transfer efficiency (use jacketed reactors for exothermic steps).
  • Solvent volume reduction strategies (e.g., switch from batch to flow chemistry).
  • Purification scalability (e.g., replace column chromatography with crystallization) .

Q. How can researchers design robust SAR (Structure-Activity Relationship) studies for derivatives of this compound?

  • Design Principles :

Systematically vary substituents (e.g., isopropoxymethyl → methoxymethyl).

Use parallel synthesis to generate a library of analogs.

Correlate electronic (Hammett σ) or steric parameters (Taft Es) with bioactivity data .

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